ZL0420
Overview
Description
ZL0420 is a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal domain (BET) family of proteins. This compound exhibits nanomolar binding affinities to the bromodomains of BRD4, with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and inflammation.
Scientific Research Applications
ZL0420 has a wide range of scientific research applications, including:
Epigenetics: this compound is used to study the role of BRD4 in gene regulation and chromatin remodeling.
Cancer Research: This compound is used to investigate the role of BRD4 in cancer progression and to develop targeted therapies for various types of cancer.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting BRD4 and other bromodomain-containing proteins.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
ZL0420, also known as “6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one” or “(E/Z)-ZL0420”, is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .
Mode of Action
This compound interacts with the bromodomains of BRD4, displaying nanomolar binding affinities for BDs of BRD4 protein . It has IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . Molecular docking revealed their classical binding modes with the critical interactions identified between the ligand and the target protein .
Biochemical Pathways
This compound significantly blocks the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in human small airway epithelial cells (hSAECs) . This indicates that this compound affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.
Pharmacokinetics
It’s known that this compound is a potent and selective inhibitor, suggesting that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .
Result of Action
This compound has demonstrated potent efficacy in reducing airway inflammation in a mouse model . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration . This suggests that this compound has a significant impact on the cellular level, particularly in the context of immune response and inflammation.
Action Environment
Given its demonstrated efficacy in both in vitro and in vivo models , it can be inferred that this compound is likely to maintain its activity under physiological conditions.
Biochemical Analysis
Biochemical Properties
ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions with amino acids such as Asn140 and Tyr97 . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of genes involved in inflammation and immune responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In human small airway epithelial cells, this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This compound also reduces airway inflammation in mouse models by blocking the accumulation of neutrophils around airways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of BRD4 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to chromatin . As a result, this compound modulates the expression of genes involved in inflammation and immune responses. The compound’s selective inhibition of BRD4 over other BET family members ensures targeted modulation of specific gene expression pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, while in vivo studies have demonstrated its long-term efficacy in reducing airway inflammation in mouse models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces airway inflammation without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions. Studies have shown that this compound exhibits a dose-dependent inhibition of BRD4 activity, with higher doses resulting in more pronounced effects on gene expression and cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound’s inhibition of BRD4 affects the transcriptional regulation of genes involved in metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors associated with BRD4
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to BRD4 and other cellular components . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its inhibitory effects on BRD4 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with BRD4 and other cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles where BRD4 is localized . This subcellular localization is essential for this compound’s activity and function, as it ensures the compound’s effective inhibition of BRD4 and modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0420 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ZL0420 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Comparison with Similar Compounds
ZL0420 is compared with other BRD4 inhibitors, such as (+)-JQ1 and RVX-208. While all these compounds target BRD4, this compound is more potent and selective, with higher binding affinities and better selectivity over related BRD2 homologs . Similar compounds include:
(+)-JQ1: A well-known BRD4 inhibitor with lower selectivity compared to this compound.
RVX-208: Another BRD4 inhibitor with different binding affinities and selectivity profiles.
CPI203: An effective BET bromodomain inhibitor with an IC50 of 37 nM for BRD4.
GSK778 hydrochloride: A selective inhibitor of BRD4 with distinct chemical properties.
This compound stands out due to its higher potency and selectivity, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.